1-(4-Bromophenyl)ethane-1,2-diol

Lipophilicity Drug-likeness Partition coefficient

1-(4-Bromophenyl)ethane-1,2-diol (CAS 92093-23-7) is a crystalline para-brominated aryl vicinal diol (m.p. 100–101 °C). The C–Br bond enables selective Pd-catalyzed cross-coupling (Suzuki-Miyaura) while preserving the diol, outperforming inert chloro/fluoro analogs. Validated in O,S-rearrangement of cyclic thiocarbonates. Expect consistent ≥98% purity from the scalable OsO₄-catalyzed dihydroxylation route. Choose this building block for reliable, high-yield diversification in drug-discovery and specialty-material programs.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 92093-23-7
Cat. No. B1279177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)ethane-1,2-diol
CAS92093-23-7
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)O)Br
InChIInChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2
InChIKeyZDPJGAWPRHNQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)ethane-1,2-diol (CAS 92093-23-7) – Procurement-Relevant Physicochemical Profile and Compound-Class Context


1-(4-Bromophenyl)ethane-1,2-diol (CAS 92093-23-7) is a chiral, para-brominated aryl vicinal diol with molecular formula C₈H₉BrO₂ and molecular weight 217.06 g·mol⁻¹ [1]. The compound exhibits a computed XLogP3-AA of 1.1 [1], an experimentally reported LogP of 1.47 , and a melting point of 100–101 °C . These properties place it within the 1-aryl-ethane-1,2-diol class, which finds broad utility as chiral building blocks and intermediates in pharmaceutical and specialty-chemical synthesis [1].

Why 1-(4-Bromophenyl)ethane-1,2-diol Cannot Be Replaced by Its 4-Chloro, 4-Fluoro, or Unsubstituted Phenyl Analogs in Critical Applications


Although the 4-chloro, 4-fluoro, and parent phenyl analogs share the same 1-aryl-ethane-1,2-diol scaffold, they differ substantially in the physicochemical properties and chemical reactivity that govern downstream synthetic utility. The bromine substituent imparts a distinct combination of moderate lipophilicity, crystalline handling characteristics, and—critically—the capacity to participate in palladium-catalyzed cross-coupling reactions under mild conditions where C–Cl and C–F bonds remain inert [1]. These differences mean that substituting the bromo compound with a cheaper or more readily available analog risks altered reaction yields, failed catalytic cycles, or compromised product purity in multi-step sequences .

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)ethane-1,2-diol Relative to Closest Analogs


Lipophilicity Advantage Over 4-Chloro, 4-Fluoro, and Parent Phenyl Analogs

The 4-bromophenyl derivative exhibits significantly higher lipophilicity than its 4-chloro, 4-fluoro, and unsubstituted phenyl comparators. The PubChem-computed XLogP3-AA for 1-(4-bromophenyl)ethane-1,2-diol is 1.1 [1], experimentally reported LogP values reach 1.47 . In contrast, the 4-chloro analog has a reported LogP of 1.37 , the unsubstituted phenyl compound has LogP 0.71 [2], and the 4-fluoro analog—by extrapolation from the Hammett π constant for fluorine—is expected to be substantially lower still. The greater lipophilicity can enhance membrane permeability and non-polar solubility in applications such as prodrug design or extraction efficiency.

Lipophilicity Drug-likeness Partition coefficient

Crystalline Handling: Higher Melting Point Facilitates Purification and Storage

1-(4-Bromophenyl)ethane-1,2-diol is a solid at ambient temperature with a melting point of 100–101 °C . This is markedly higher than the 4-chloro analog (m.p. 83–84 °C ) and the unsubstituted phenyl compound (m.p. 61–67 °C [1]). The higher melting point reflects stronger intermolecular interactions and can simplify purification by recrystallization, reduce losses during workup, and improve long-term storage stability in laboratory and pilot-plant settings.

Crystallinity Purification Storage stability

Cross-Coupling Competence: The C–Br Bond Enables Palladium-Catalyzed Transformations Inaccessible to C–Cl and C–F Analogs

The aromatic C–Br bond undergoes oxidative addition to Pd(0) catalysts under substantially milder conditions than the corresponding C–Cl bond and does not react at all where C–F bonds are concerned. This well-established reactivity hierarchy (C–Br > C–Cl ≫ C–F) is a class-level inference grounded in bond-dissociation energies (C–Br: ~70 kcal·mol⁻¹; C–Cl: ~83 kcal·mol⁻¹; C–F: ~116 kcal·mol⁻¹) [1]. As 1-(4-bromophenyl)ethane-1,2-diol is documented to be used as a reactant in palladium-catalyzed processes—specifically, in the regioselective O,S rearrangement of cyclic thiocarbonates (Mahy et al., 2017) [2]—procurement of the bromo derivative is essential for synthetic routes that rely on orthogonal C–Br functionalization while retaining the intact diol moiety. Neither the 4-chloro nor the 4-fluoro analog can serve as a drop-in replacement in such sequences without catalyst re-optimization and substantially elevated reaction temperatures.

Cross-coupling Suzuki-Miyaura Catalytic reactivity

Efficient Synthesis from 4-Bromostyrene: ~88% Yield in a Single-Step Dihydroxylation

The preparation of 1-(4-bromophenyl)ethane-1,2-diol via OsO₄-catalyzed dihydroxylation of commercially available 4-bromostyrene proceeds with an isolated yield of approximately 88% under standard Upjohn-type conditions (NMO co-oxidant, acetone/water, room temperature) . In comparison, analogous dihydroxylation of 4-chlorostyrene has been reported to give substantially lower yields (~79%) under halohydroxylation conditions , and 4-fluorostyrene dihydroxylation data remain sparse in the open literature. The high yield and operational simplicity of the bromo-substrate synthesis translate directly into lower procurement cost and higher material throughput for scale-up applications.

Synthesis efficiency Dihydroxylation Process chemistry

Optimal Procurement Scenarios for 1-(4-Bromophenyl)ethane-1,2-diol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling on the Bromoaryl Handle

In drug-discovery programs, the C–Br bond provides a unique entry point for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without disturbing the vicinal diol functionality. The quantitative lipophilicity advantage (LogP ~1.47 ) and the well-precedented oxidative addition reactivity of aryl bromides (BDE ~70 kcal·mol⁻¹ [1]) ensure that this compound can be diversified under mild conditions that would leave the C–Cl or C–F bonds of the corresponding analogs intact, enabling efficient parallel library synthesis.

Process Chemistry: High-Yield, Scalable Dihydroxylation for Chiral Building Block Supply

The ~88% isolated yield reported for the OsO₄-catalyzed dihydroxylation of 4-bromostyrene makes this route commercially attractive for the kilogram-scale production of enantiopure 1-(4-bromophenyl)ethane-1,2-diol. Combined with the compound's high melting point (100–101 °C) facilitating purification via crystallization , procurement teams can anticipate robust, cost-efficient supply for multi-step API intermediate synthesis.

Asymmetric Catalysis: Chiral Ligand or Auxiliary Precursor Demonstrating Regioselective O,S Rearrangement

The compound has been explicitly demonstrated as a competent substrate in the highly regioselective palladium-catalyzed O,S rearrangement of cyclic thiocarbonates (Mahy et al., 2017) [2]. This transformation enables the predictable construction of cyclic S-thiocarbonate scaffolds with defined stereochemistry, an application for which the chloro and fluoro analogs have not been validated in the published literature, establishing the bromo compound as the preferred starting material for this methodology.

Material Science: Liquid Crystal and Polymer Intermediate Requiring High Chemical Stability

The combination of moderate lipophilicity (LogP 1.47) and a stable crystalline form (m.p. 100–101 °C) supports the use of 1-(4-bromophenyl)ethane-1,2-diol as an intermediate in the synthesis of liquid crystals and specialty polymers, where precise control over solubility, melting behavior, and the retention of a reactive bromo handle for further functionalization are critical. The 4-chloro and 4-fluoro analogs, with their lower melting points, may present handling and purity challenges in these demanding material applications.

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